molecular formula C32H61NO2 B14009628 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one CAS No. 65919-76-8

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one

Cat. No.: B14009628
CAS No.: 65919-76-8
M. Wt: 491.8 g/mol
InChI Key: LPRRBWAACXNADZ-UHFFFAOYSA-N
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Description

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an allylic compound or propargyl alcohol. The nitrile oxide is generated from a hydroximoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is unique due to its long alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes

Biological Activity

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Biological Activity Overview

Recent studies have indicated that compounds containing oxazole derivatives exhibit various biological activities, including anticancer effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Research has highlighted the potential of oxazole-containing compounds in cancer treatment. For instance, derivatives of oxazole have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MDA-MB23115.2Apoptosis induction
HeLa12.7DNA interaction
A54918.3Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : Compounds similar to this oxazole derivative have been shown to bind to DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that such compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Case Study on MDA-MB231 Cells : A study demonstrated that a compound similar to this compound significantly reduced cell viability in MDA-MB231 breast cancer cells through apoptosis induction via caspase activation .
  • HeLa Cell Line Analysis : Another investigation showed that the compound exhibited strong cytotoxicity against HeLa cells with an IC50 value lower than many conventional chemotherapeutics. The study suggested that the mechanism involved direct interaction with cellular DNA .

Properties

CAS No.

65919-76-8

Molecular Formula

C32H61NO2

Molecular Weight

491.8 g/mol

IUPAC Name

1-(5-tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one

InChI

InChI=1S/C32H61NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31(33-35-30)32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3

InChI Key

LPRRBWAACXNADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CC(=NO1)C(=O)CCCCCCCCCCCCCC

Origin of Product

United States

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